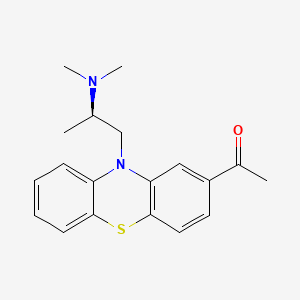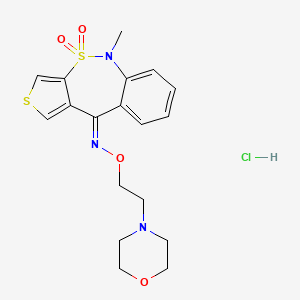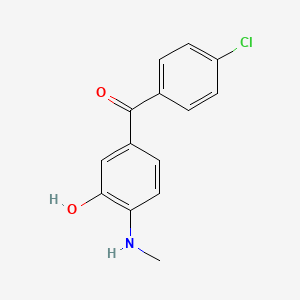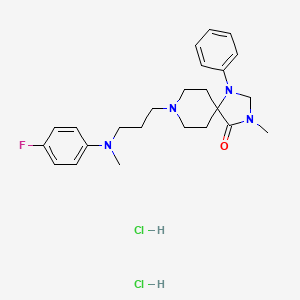
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a triazaspirodecane core, and is functionalized with a p-fluorophenyl group, a methylamino propyl chain, and a phenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamine and ketone precursors under acidic or basic conditions to form the spirocyclic structure.
Functionalization with p-Fluorophenyl Group:
Attachment of the Methylamino Propyl Chain: This step involves the alkylation of the spirocyclic amine with a suitable alkyl halide, followed by methylation using methyl iodide or a similar reagent.
Introduction of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4,4-bis(p-fluorophenyl)butyl)-1-phenyl-
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, hydrochloride
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride is unique due to its specific combination of functional groups and the spirocyclic core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
102504-83-6 |
|---|---|
Molecular Formula |
C24H33Cl2FN4O |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
8-[3-(4-fluoro-N-methylanilino)propyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN4O.2ClH/c1-26(21-11-9-20(25)10-12-21)15-6-16-28-17-13-24(14-18-28)23(30)27(2)19-29(24)22-7-4-3-5-8-22;;/h3-5,7-12H,6,13-19H2,1-2H3;2*1H |
InChI Key |
GAWUJLOOQZCOJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCN(C)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


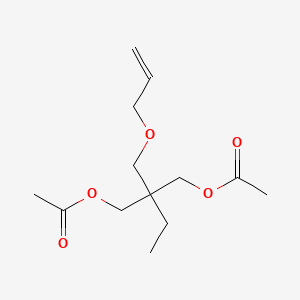
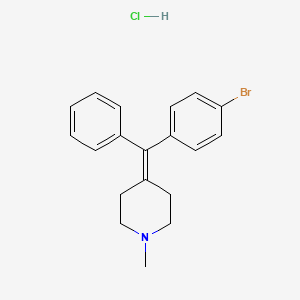
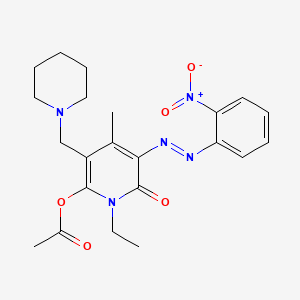
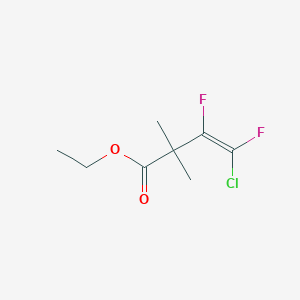
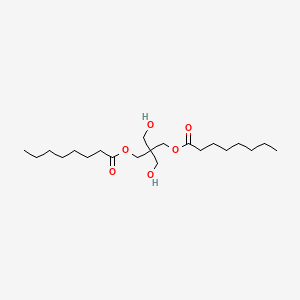
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)



